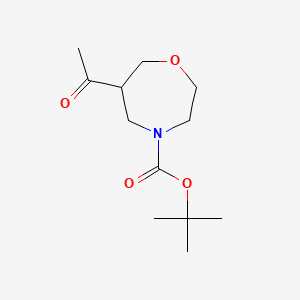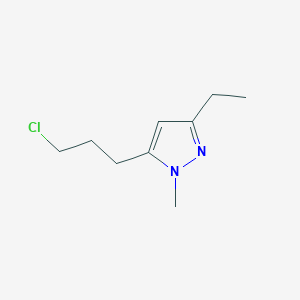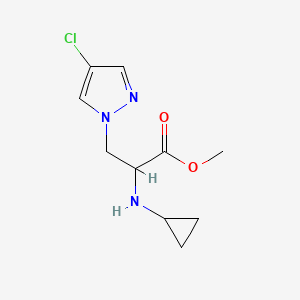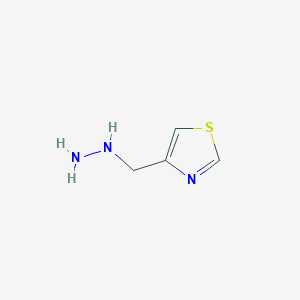![molecular formula C10H11F2NO3 B13637465 N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol . It is also known by its IUPAC name, (1E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone oxime . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone oxime moiety.
準備方法
The synthesis of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The difluoromethoxy and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
類似化合物との比較
Similar compounds to N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine include:
N-(1-[4-Methoxyphenyl]ethylidene)hydroxylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
N-(1-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine: Contains a trifluoromethoxy group instead of difluoromethoxy, which may alter its biological activity and binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
(NZ)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6- |
InChIキー |
SRDXBYYFFZMRDX-MLPAPPSSSA-N |
異性体SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OC(F)F)OC |
正規SMILES |
CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
![[(3-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13637437.png)





